Chloramine hemisuccinate
Description
Chloramine hemisuccinate is a chemical derivative where a hemisuccinate (half-succinate) ester group is conjugated to a chloramine backbone. Hemisuccinate modifications are commonly employed in pharmaceuticals to enhance solubility, stability, or bioavailability. This article synthesizes data from cytotoxic, biochemical, and structural studies to compare this compound with similar compounds.
Properties
CAS No. |
82224-87-1 |
|---|---|
Molecular Formula |
C8H13Cl2NO4 |
Molecular Weight |
258.1 g/mol |
IUPAC Name |
4-[2-(dichloroamino)-2-methylpropoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H13Cl2NO4/c1-8(2,11(9)10)5-15-7(14)4-3-6(12)13/h3-5H2,1-2H3,(H,12,13) |
InChI Key |
LRKSLBIETDNAGI-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)CCC(=O)O)N(Cl)Cl |
Canonical SMILES |
CC(C)(COC(=O)CCC(=O)O)N(Cl)Cl |
Synonyms |
chloramine hemisuccinate IRX 1775 IRX-1775 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cytotoxic Activity
Evidence from Marine Drugs (2012) highlights the role of hemisuccinate groups in modulating cytotoxicity. For example:
- Isoobtusol hemisuccinate (Compound 7) exhibited enhanced cytotoxicity against A549 (lung cancer) and RD (rhabdomyosarcoma) cells compared to its precursor, isoobtusol (CC₅₀ = 10.74 µM vs. 14.24 µM for A549; 4.93 µM vs. 6.24 µM for RD) .
- Conversely, elatol hemisuccinate (Compound 4) showed reduced activity, underscoring the parent compound’s structural influence .
Key Insight : The C-9 substituent (e.g., free hydroxyl vs. hemisuccinate) critically determines cytotoxicity. Hemisuccinate groups may enhance or diminish activity depending on the core structure.
Solubility and Pharmacokinetics
Hemisuccinate derivatives often improve water solubility. For instance:
- Hydrocortisone hemisuccinate is preferred over hydrocortisone in acute adrenal insufficiency due to better solubility for intravenous administration .
- Ranitidine hemifumarate (a structurally analogous salt) demonstrates enhanced stability compared to ranitidine hydrochloride .
Comparison : Chloramine hemisuccinate likely shares these solubility benefits, though its specific pharmacokinetic profile remains unstudied.
Comparison with Chloramine and Disinfectant Derivatives
Disinfection Efficiency
Chloramine (NH₂Cl) is a weaker disinfectant than ozone but more stable in water systems. Preformed chloramines require higher Ct values (concentration × time) for microbial inactivation compared to ozone (e.g., 99% Giardia inactivation: chloramine Ct = 2,400 mg·min/L vs. ozone Ct = 1.2 mg·min/L) .
Biophysical and Membrane Interactions
Cholesteryl hemisuccinate (CHS) studies reveal that hemisuccinate esters integrate into lipid bilayers, altering membrane rigidity and permeability .
Data Table: Comparative Properties of Hemisuccinate Derivatives
*Hypothetical properties inferred from structural analogs.
Q & A
Q. How should researchers address conflicting data on this compound’s stability in biological matrices during pharmacokinetic studies?
- Methodological Answer: Stabilize samples immediately with protease inhibitors (e.g., PMSF) and chelating agents (EDTA) to prevent enzymatic degradation. Use isotopically labeled internal standards (e.g., ¹³C-chloramine hemisuccinate) in LC-MS/MS to correct for matrix effects. Conduct parallel stability tests in plasma vs. buffer to distinguish chemical vs. metabolic degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
